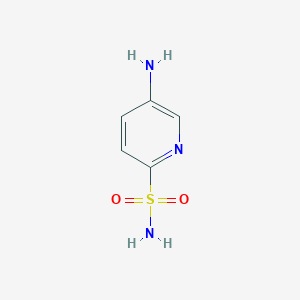

5-Aminopyridine-2-sulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-aminopyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCUESWCLXDTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64356-57-6 | |

| Record name | 5-aminopyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Aminopyridine-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in medicinal chemistry, 5-Aminopyridine-2-sulfonamide and its derivatives are attracting significant attention for their diverse pharmacological potential. This guide provides a comprehensive overview of the core chemical properties of this compound, offering insights into its structure, synthesis, reactivity, and analytical characterization. By understanding these fundamental characteristics, researchers can better leverage this versatile molecule in the design and development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted with an amino group at the 5-position and a sulfonamide group at the 2-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its biological activity and chemical reactivity.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂S | [1] |

| Molecular Weight | 173.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 64356-57-6 | [1] |

| Predicted XLogP3 | -0.9 | [1] |

| Topological Polar Surface Area | 107 Ų | [1] |

| Predicted pKa | The sulfonamide group is weakly acidic. Increasing the pH of a solution can deprotonate the sulfonamide nitrogen, forming a more soluble salt.[2] A precise experimental pKa value is not readily available in the cited literature; however, computational studies on similar sulfonamides can provide estimations.[3][4][5] | N/A |

| Solubility | Specific experimental solubility data in common solvents is not detailed in the provided search results. However, the solubility of sulfonamides can be influenced by the pH of the medium.[2] For instance, sodium salts of sulfonamides have been studied in ethanol-water mixtures.[6][7] | N/A |

Synthesis of this compound

The synthesis of this compound typically involves the formation of a sulfonyl chloride intermediate from the corresponding aminopyridine, followed by amination. While a specific protocol for this compound is not explicitly detailed in the provided search results, a general and reliable method for preparing pyridine-2-sulfonamides can be adapted.[8]

Conceptual Synthetic Workflow

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Representative)

This protocol is a representative example based on general procedures for the synthesis of related sulfonamides.[9]

Step 1: Preparation of 5-Amino-2-chloropyridine

A common precursor for the synthesis of 2-substituted pyridines is 2-aminopyridine.[3] A plausible route to 5-amino-2-chloropyridine would involve the protection of the 5-amino group, followed by chlorination at the 2-position and subsequent deprotection. Alternatively, starting from 2-amino-5-nitropyridine, reduction of the nitro group would yield 2,5-diaminopyridine, which can then be selectively diazotized and chlorinated.

Step 2: Formation of 5-Aminopyridine-2-sulfonyl Chloride

The prepared 5-Amino-2-chloropyridine can be converted to the corresponding sulfonyl chloride. A common method involves reacting the aminopyridine derivative with chlorosulfonic acid.

-

To a cooled (0-5 °C) solution of 5-amino-2-chloropyridine in a suitable solvent (e.g., chloroform), slowly add chlorosulfonic acid dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated sulfonyl chloride can be collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Amination to this compound

The final step is the conversion of the sulfonyl chloride to the sulfonamide.

-

Dissolve the 5-aminopyridine-2-sulfonyl chloride in a suitable solvent such as acetone or THF.

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.

-

Stir the reaction mixture for several hours at room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic and Analytical Characterization

The structure and purity of this compound can be confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups.

-

Aromatic Protons: The three protons on the pyridine ring will appear as a set of coupled multiplets in the aromatic region (typically δ 6.5-8.5 ppm).[10] The specific chemical shifts and coupling constants will be influenced by the positions of the amino and sulfonamide substituents.

-

Amino Group (-NH₂): The protons of the primary amine will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.[11]

-

Sulfonamide Group (-SO₂NH₂): The sulfonamide protons are also expected to give a broad singlet, the chemical shift of which is sensitive to hydrogen bonding.[1][12]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring, with their chemical shifts influenced by the attached functional groups. Aromatic carbons typically resonate in the range of δ 110-160 ppm.[1]

-

The carbon bearing the sulfonamide group and the carbon bearing the amino group will show characteristic shifts due to the electronic effects of these substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| N-H Stretch (Amino) | 3500 - 3300 (two bands for primary amine) | These bands are characteristic of the symmetric and asymmetric stretching vibrations of the N-H bonds.[13] |

| N-H Stretch (Sulfonamide) | ~3300 | This peak may overlap with the amino N-H stretching bands.[1] |

| S=O Stretch (Sulfonamide) | 1350 - 1310 (asymmetric) and 1180 - 1160 (symmetric) | These are typically strong and sharp absorptions, highly characteristic of the sulfonamide group.[1] |

| C=C and C=N Stretch (Pyridine) | 1600 - 1450 | Multiple bands are expected in this region due to the vibrations of the aromatic ring. |

| S-N Stretch (Sulfonamide) | ~900 | A weaker absorption corresponding to the sulfur-nitrogen bond.[1] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (173.20 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂.[14][15][16][17] The fragmentation of the pyridine ring can also occur. Predicted collision cross-section values for various adducts can be found in databases like PubChemLite.[18]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three key functional components: the pyridine ring, the primary amino group, and the sulfonamide group.

Reactions of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. The presence of the electron-donating amino group at the 5-position and the electron-withdrawing sulfonamide group at the 2-position will influence its reactivity towards electrophilic and nucleophilic aromatic substitution.

Reactions of the Amino Group

The primary amino group at the 5-position is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions.

Reactions of the Sulfonamide Group

The sulfonamide group is weakly acidic and can be deprotonated with a strong base. The sulfonamide nitrogen can also be alkylated or acylated under certain conditions.

Applications in Drug Discovery and Development

Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities.[19] The pyridine moiety is also a common scaffold in many FDA-approved drugs. The combination of these two pharmacophores in this compound makes it and its derivatives attractive candidates for drug discovery programs targeting various diseases.

Derivatives of aminopyridine sulfonamides have been investigated for their potential as:

-

Antimicrobial agents: By mimicking p-aminobenzoic acid (PABA), sulfonamides can inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

-

Anticancer agents: Certain sulfonamide derivatives have shown promising anticancer activity through various mechanisms.

-

Carbonic anhydrase inhibitors: The sulfonamide moiety is a key feature of many carbonic anhydrase inhibitors used to treat glaucoma and other conditions.

The synthetic accessibility and the potential for diverse chemical modifications make this compound a valuable starting point for the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved from [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

- Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry, 13(2), 519-539.

-

PubChemLite. (n.d.). This compound (C5H7N3O2S). Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(10), 1357–1365.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Retrieved from [Link]

-

ChemRxiv. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

-

ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Retrieved from [Link]

-

Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. Retrieved from [Link]

-

ResearchGate. (2025, February 3). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Co-solvent Mixtures and Correlation with the Jouyban-Acr. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. rsc.org [rsc.org]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. che.hw.ac.uk [che.hw.ac.uk]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of the Pyridine-Sulfonamide Scaffold

An In-depth Technical Guide to the Structure and Synthesis of 5-Aminopyridine-2-sulfonamide

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its structural characteristics, physicochemical properties, and detailed synthetic pathways, offering insights into the rationale behind experimental choices and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

The integration of a pyridine ring and a sulfonamide moiety into a single molecular entity creates a "privileged scaffold" in medicinal chemistry.[1] Pyridine rings are ubiquitous in FDA-approved drugs, valued for their ability to engage in hydrogen bonding and enhance pharmacokinetic profiles.[1] Similarly, the sulfonamide group is a cornerstone functional group found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] this compound combines these key features, making it a valuable building block for the synthesis of novel therapeutic candidates.

Molecular Structure and Properties

A thorough understanding of the molecule's fundamental characteristics is paramount for its application in research and development.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with an amino group (-NH₂) at the 5-position and a sulfonamide group (-SO₂NH₂) at the 2-position.

-

IUPAC Name: this compound[2]

The presence of both a basic amino group and an acidic sulfonamide group imparts amphoteric properties to the molecule, influencing its solubility and interaction with biological targets.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These data are crucial for designing experimental conditions, including solvent selection for reactions and purification.

| Property | Value | Source |

| Molecular Weight | 173.19 g/mol | [3][4] |

| Monoisotopic Mass | 173.0259 Da | [2][5] |

| Appearance | Solid (predicted) | |

| Boiling Point (Predicted) | 476.8 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.521 g/cm³ | [4] |

| Flash Point (Predicted) | 242.2 °C | [4] |

| XLogP3 (Predicted) | -0.9 | [2] |

Note: Some physical properties are computationally predicted and should be confirmed experimentally.

Synthesis of this compound

The synthesis of substituted pyridine sulfonamides requires careful strategic planning to control regioselectivity. The most common and reliable method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1] Therefore, the key challenge lies in the efficient preparation of the requisite 5-amino-pyridine-2-sulfonyl chloride intermediate.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. For this compound, a plausible disconnection is at the C-S and S-N bonds, leading back to 2-aminopyridine, a common commodity chemical.

Caption: Step-wise synthetic workflow for this compound.

Purification and Characterization

The final product should be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water). The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as N-H stretches (amino and sulfonamide), S=O stretches, and aromatic C-H bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This compound is a synthetically accessible and valuable building block for drug discovery. The synthetic route, while multi-stepped, relies on well-established and understood organic transformations. By carefully controlling reaction conditions, particularly during the initial nitration step, the desired isomer can be prepared in good yield from the inexpensive starting material, 2-aminopyridine. The methodologies and insights provided in this guide offer a solid foundation for researchers to synthesize and utilize this important chemical intermediate in the development of novel therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 5-Aminopyridine-2-sulfonic acid. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H7N3O2S). Retrieved from [Link]

-

Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry, 13(2). Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminopyridine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 75903-57-0, 2-Pyridinesulfonamide,4-amino-(9CI). Retrieved from [Link]

-

National Institutes of Health. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Retrieved from [Link]

-

ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-pyrimidinesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.

-

National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]

- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

-

ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. Retrieved from [Link]

-

MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

-

Molbase. (n.d.). 144-83-2 Sulfapyridine. Retrieved from [Link]

- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved from [Link]

Sources

A Technical Guide to the Mechanism of Action of 5-Aminopyridine-2-sulfonamide

Introduction

5-Aminopyridine-2-sulfonamide is a heterocyclic sulfonamide derivative that belongs to a class of compounds extensively studied for their diverse biological activities. While the broader sulfonamide group is well-known for its antibacterial properties, aromatic and heterocyclic sulfonamides are potent inhibitors of the zinc-containing metalloenzyme family, carbonic anhydrases (CAs)[1][2]. This guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its primary target, the structural basis of its interaction, and the physiological consequences of its activity. Furthermore, we will detail the experimental protocols required to validate and characterize its inhibitory action, offering a comprehensive resource for researchers in pharmacology and drug development.

Part 1: Molecular Mechanism of Action

The primary mechanism of action for this compound, like many heterocyclic sulfonamides, is the potent inhibition of carbonic anhydrases (CAs)[2].

The Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺)[3][4]. This reaction is fundamental to numerous physiological processes, including:

-

pH Homeostasis: CAs are crucial for maintaining acid-base balance in the blood and other tissues[3][4]. The interconversion of CO₂ and bicarbonate is a primary buffering system in the body[5].

-

Respiration: In red blood cells, CAs facilitate the transport of CO₂ from tissues to the lungs for exhalation[6].

-

Electrolyte Secretion: The enzyme is involved in the secretion of electrolytes and fluid in various organs, including the eyes, kidneys, and stomach lining[3][6].

-

Biosynthesis: CAs participate in metabolic pathways such as gluconeogenesis and lipogenesis, where bicarbonate is a substrate[4][5].

There are at least 14 known isoforms of α-carbonic anhydrase in mammals, each with a distinct tissue distribution and catalytic activity[3][7]. This isoform diversity allows for tissue-specific physiological roles and presents opportunities for the development of isoform-selective inhibitors for various therapeutic applications[8]. For instance, inhibition of specific CA isoforms is a validated strategy for treating glaucoma, epilepsy, and certain types of cancer[6][9].

The Interaction: Binding to the Catalytic Zinc Ion

The catalytic activity of carbonic anhydrase is dependent on a zinc ion (Zn²⁺) located deep within the active site cleft[3]. The mechanism of inhibition by sulfonamides is a classic example of zinc-binding inhibition.

The sulfonamide group (-SO₂NH₂) of this compound is the key pharmacophore. The binding process involves the deprotonation of the sulfonamide nitrogen, which then coordinates directly with the Zn²⁺ ion in the enzyme's active site[10][11]. This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's ability to hydrate CO₂[2][10].

X-ray crystallography studies of various sulfonamides complexed with CAs have elucidated the key interactions that stabilize this binding[10][12][13]:

-

Primary Interaction: The sulfonamide nitrogen forms a strong coordination bond with the active site Zn²⁺ ion[10][11].

-

Hydrogen Bonding: The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in CA II)[12][14].

-

Hydrophobic Interactions: The pyridine ring and its amino substituent can engage in van der Waals and hydrophobic interactions with residues lining the active site cavity, such as Val121, Phe131, Leu198, and Pro202[1][10]. These secondary interactions are critical for determining the binding affinity and isoform selectivity of the inhibitor[10].

The precise orientation of the pyridine ring within the active site determines which isoforms are most potently inhibited.

Downstream Physiological Consequences

By inhibiting carbonic anhydrase, this compound disrupts the physiological processes that depend on this enzyme's activity. The specific downstream effects are tissue-dependent, corresponding to the location and function of the inhibited CA isoform.

-

In the Eye: Inhibition of CA isoforms (e.g., CA II, CA XII) in the ciliary body reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure. This is the established mechanism for treating glaucoma[6][15].

-

In the Kidneys: CA inhibition affects bicarbonate reabsorption and proton secretion, leading to a diuretic effect and changes in urinary pH[3].

-

In the Central Nervous System: The role of CAs in the brain is complex, involving pH regulation and neuronal excitability. Inhibition can have anticonvulsant effects[16].

-

In Tumors: Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these isoforms is a promising anti-cancer strategy[2][9].

The following diagram illustrates the central mechanism of carbonic anhydrase inhibition.

Part 2: Experimental Validation & Protocols

To characterize the mechanism of action of this compound, a series of well-established biophysical and enzymatic assays are required. The cornerstone of this analysis is the direct measurement of CA inhibition.

Determining Inhibitory Potency (IC₅₀/Kᵢ)

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). For fast enzymes like carbonic anhydrase, the stopped-flow spectrophotometry method is the gold standard for measuring kinetics[17].

Protocol: Stopped-Flow CO₂ Hydration Assay

This protocol is adapted from established methods for measuring CA activity by monitoring pH changes[17][18][19].

Principle: The assay rapidly mixes a CO₂-saturated solution with a solution containing the carbonic anhydrase enzyme and a pH indicator. The enzyme-catalyzed hydration of CO₂ produces protons, causing a rapid decrease in pH. This pH drop is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is proportional to the enzyme's activity. By performing the assay at various inhibitor concentrations, an IC₅₀ value can be determined.

Materials & Reagents:

-

Recombinant human carbonic anhydrase (e.g., hCA II, hCA IX, hCA XII)

-

This compound

-

Buffer: 20 mM HEPES or TRIS, pH 7.5

-

pH Indicator: Phenol Red (or a fluorescent indicator like Pyranine)[17][18]

-

CO₂ gas

-

DMSO (for inhibitor stock solution)

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Enzyme/Indicator Solution (Syringe A): Prepare a solution containing the CA enzyme (e.g., 10 nM final concentration) and the pH indicator (e.g., 0.1 mM Phenol Red) in the buffer. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature before loading[17].

-

CO₂ Solution (Syringe B): Saturate ice-cold water or buffer with CO₂ gas by bubbling for at least 30 minutes. Keep this solution on ice to maintain saturation[17]. The CO₂ concentration in water at 4°C is approximately 77 mM[17].

-

-

Instrument Setup:

-

Set up the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).

-

Set the spectrophotometer to monitor the absorbance at the λ_max of the pH indicator that corresponds to pH change (e.g., 557 nm for Phenol Red).

-

-

Data Acquisition:

-

Load Syringe A with the enzyme/indicator solution (with or without inhibitor) and Syringe B with the CO₂-saturated solution.

-

Initiate a "push" to rapidly mix the two solutions in the observation cell.

-

Record the change in absorbance over time (typically for 1-2 seconds).

-

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) from the slope of the initial linear portion of the absorbance vs. time curve.

-

Plot the initial rates (or % activity relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using the Hill equation) to calculate the IC₅₀ value.

-

The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and Kₘ are known.

-

Causality and Self-Validation:

-

Rationale for Stopped-Flow: The CA-catalyzed CO₂ hydration is extremely fast (k_cat can exceed 10⁶ s⁻¹)[4][5]. Stopped-flow is necessary to measure the initial reaction rates on the millisecond timescale, which would be impossible with manual mixing.

-

Control Experiments: A reaction without any enzyme should be run to measure the uncatalyzed rate of CO₂ hydration. This rate must be significantly lower than the catalyzed rate and should be subtracted as background[19].

-

Positive Control: A known, potent CA inhibitor like Acetazolamide (AAZ) should be run in parallel to validate the assay setup and provide a benchmark for potency[2][19].

Visualization of Experimental Workflow

Isoform Selectivity Profiling

Drug development aims for target selectivity to minimize off-target effects. Therefore, it is crucial to determine the inhibitory activity of this compound against a panel of key CA isoforms.

Methodology: The stopped-flow assay described above should be repeated using different recombinant human CA isoforms, particularly the most abundant cytosolic isoforms (hCA I and hCA II) and the disease-relevant transmembrane isoforms (hCA IX and hCA XII)[2][14].

Data Presentation: The resulting Kᵢ values should be summarized in a table to allow for easy comparison of selectivity.

| Isoform | Kᵢ of this compound (nM) | Kᵢ of Acetazolamide (AAZ) (nM) | Selectivity Index (Kᵢ hCA I / Kᵢ hCA IX) |

| hCA I | [Experimental Value] | ~250 | [Calculated Value] |

| hCA II | [Experimental Value] | ~12 | [Calculated Value] |

| hCA IX | [Experimental Value] | ~25 | [Calculated Value] |

| hCA XII | [Experimental Value] | ~6 | [Calculated Value] |

| Note: Values for Acetazolamide are approximate literature values for comparison. Experimental values for the topic compound must be determined. |

Conclusion

The mechanism of action of this compound is centered on its function as a potent, competitive inhibitor of carbonic anhydrase enzymes. By coordinating with the catalytic zinc ion via its sulfonamide moiety, it effectively blocks the enzyme's vital role in CO₂ hydration. This inhibition disrupts a wide range of physiological processes, including pH regulation and fluid balance, giving the compound potential therapeutic relevance in conditions like glaucoma and cancer. The precise therapeutic utility and safety profile will depend on its inhibitory potency and, critically, its selectivity profile across the various human carbonic anhydrase isoforms, which can be rigorously determined using the experimental protocols detailed in this guide.

References

-

RCSB Protein Data Bank. (n.d.). Molecule of the Month: Carbonic Anhydrase. PDB-101. Retrieved from [Link]

-

Wikipedia. (2024). Carbonic anhydrase. Retrieved from [Link]

-

Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. Retrieved from [Link]

-

Supuran, C. T. (2023). Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. Frontiers in Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 2.1: About Carbonic Anhydrase. Retrieved from [Link]

-

Pilipuityte, L., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Agarwal, T., Singla, R. K., & Garg, A. (2019). Carbonic Anhydrases and their Physiological Roles. MOL2NET. Retrieved from [Link]

-

Ghiulai, R. M., et al. (2020). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

-

ResearchGate. (2025). The Carbonic Anhydrases in Health and Disease. Retrieved from [Link]

-

Tars K., et al. (2013). Carbonic Anhydrase XII Functions in Health and Disease. International Journal of Molecular Sciences. Retrieved from [Link]

-

Angeli, A., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

De Vivo, M., et al. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Zenodo. Retrieved from [Link]

-

Occhipinti, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Retrieved from [Link]

-

Occhipinti, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed. Retrieved from [Link]

-

Occhipinti, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. Retrieved from [Link]

-

Angeli, A., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as Carbonic anhydrase inhibitors. ResearchGate. Retrieved from [Link]

-

Reithmeier, H., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Processes. Retrieved from [Link]

-

De Leval, X., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Al-Bayati, Z. F. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]

-

Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie. Retrieved from [Link]

-

Sławiński, J., et al. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry. Retrieved from [Link]

-

Sajid, M., & Hamad, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Retrieved from [Link]

-

Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

-

Bua, S., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

-

Shomu's Biology. (2014, March 11). Sulfonamides mode of action [Video]. YouTube. Retrieved from [Link]

-

Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. Retrieved from [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

Sources

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. PDB-101: Molecule of the Month: Carbonic Anhydrase [pdb101.rcsb.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]

- 13. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 19. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Aminopyridine-2-sulfonamide: A Technical Guide to its Biological Activity and Therapeutic Potential

Introduction

5-Aminopyridine-2-sulfonamide is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino and a sulfonamide group. While this specific molecule has not been the subject of extensive, dedicated biological investigation in publicly accessible literature, its structural motifs—the aminopyridine core and the sulfonamide functional group—are well-established pharmacophores. This guide will provide an in-depth analysis of the known and potential biological activities and targets of this compound, with a primary focus on its role as a carbonic anhydrase inhibitor. Furthermore, its utility as a versatile chemical scaffold in the development of other targeted therapies will be explored. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's scientific and therapeutic landscape.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount in drug discovery, influencing its solubility, membrane permeability, and metabolic stability. The key physicochemical properties of this compound are summarized below.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂S | PubChem[1] |

| Molecular Weight | 173.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 64356-57-6 | PubChem[1] |

| Topological Polar Surface Area | 107 Ų | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

| LogP (calculated) | -0.9 | PubChem[1] |

Primary Biological Target: Carbonic Anhydrases

Based on its chemical structure and information from chemical suppliers, the primary biological activity of this compound is the inhibition of carbonic anhydrases (CAs).[2] CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] This reaction is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[4]

Mechanism of Carbonic Anhydrase Inhibition

Sulfonamides are a classical and highly effective class of carbonic anhydrase inhibitors.[2][5] Their mechanism of action is well-elucidated and involves the direct binding of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located in the enzyme's active site.[2][5] This zinc ion is essential for catalysis, as it coordinates a water molecule and lowers its pKa, facilitating its conversion to a hydroxide ion, which then attacks carbon dioxide. By displacing the zinc-bound water/hydroxide, the sulfonamide inhibitor renders the enzyme catalytically inactive.[5]

Structure-Activity Relationship and Isoform Selectivity

There are 15 known human CA isoforms, which differ in their tissue distribution and subcellular localization.[4] While many sulfonamide inhibitors are potent, they often lack isoform selectivity, which can lead to off-target effects.[5] Modern drug design often employs the "tail approach," where chemical moieties are appended to the sulfonamide scaffold to interact with amino acid residues lining the active site cavity, thereby conferring isoform selectivity.[6]

Table of Carbonic Anhydrase Inhibition by Representative Pyridine Sulfonamides

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide (AAZ) | 250.0 | 12.1 | 25.8 | 5.7 | [7] |

| Compound 1f | 58.8 | 6.6 | 907.5 | 474.8 | [7] |

| Compound 1g | 66.8 | 41.7 | 294.2 | 508.5 | [7] |

| Compound 1k | 88.3 | 5.6 | 421.4 | 34.5 | [7] |

| Note: Compounds 1f, 1g, and 1k are pyrazolo[4,3-c]pyridine sulfonamide derivatives, not this compound. Data is presented for illustrative purposes. |

Role as a Synthetic Scaffold in Drug Discovery

Beyond its intrinsic biological activity, this compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex therapeutic agents. The presence of multiple reactive sites—the amino group, the sulfonamide nitrogen, and the pyridine ring itself—allows for diverse chemical modifications.

A notable example is its use as a starting material in the synthesis of novel urea derivatives that act as inhibitors of phosphatidylinositol 4,5-bisphosphate 3-kinase isoform alpha (PI3Kα).[6] PI3Kα is a key enzyme in a signaling pathway that is frequently hyperactivated in various cancers, making it an important oncology target.[6] In this context, the aminopyridine-sulfonamide core provides a rigid scaffold to which other functional groups are attached to achieve high-affinity binding to the target kinase.

Furthermore, the aminopyridine moiety is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of biologically active compounds with antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[8] This suggests that derivatives of this compound could be explored for a variety of therapeutic applications.

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be constructed based on established methods for the synthesis of related aminopyridine sulfonamides and sulfonic acids.[9][10] The following is a representative, conceptual workflow.

Conceptual Steps:

-

Protection of the Amino Group: The exocyclic amino group of 2-aminopyridine is first protected, for example, by acetylation with acetic anhydride to form 2-acetamidopyridine.[11] This prevents side reactions in the subsequent nitration step.

-

Nitration: The protected aminopyridine is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position of the pyridine ring, yielding 2-acetamido-5-nitropyridine.[11]

-

Deprotection: The acetyl protecting group is removed by acid hydrolysis to give 5-nitro-2-aminopyridine.

-

Conversion to Halide: The amino group at the 2-position is converted to a chloro group via a Sandmeyer reaction.

-

Sulfonation: The 2-chloro-5-aminopyridine is then converted to the corresponding sulfonyl chloride. This can be a multi-step process, for instance, involving nucleophilic substitution with sodium sulfite followed by treatment with a chlorinating agent like phosphorus pentachloride.

-

Ammonolysis: The final step involves the reaction of the 5-amino-2-pyridinesulfonyl chloride with ammonia to form the desired this compound.

Disclaimer: This is a proposed pathway and would require experimental optimization and validation.

In Vitro Carbonic Anhydrase Inhibition Assay

The following is a detailed protocol for a standard, colorimetric assay to determine the inhibitory activity of a compound against carbonic anhydrase, adapted from established methods.[8] This assay measures the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

-

Purified human carbonic anhydrase (e.g., hCA II)

-

Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)

-

p-Nitrophenyl acetate (pNPA)

-

Test compound (this compound) dissolved in DMSO

-

Acetazolamide (standard inhibitor)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and acetazolamide in 100% DMSO.

-

Prepare a working solution of pNPA (e.g., 6 mM) in acetonitrile or a suitable buffer.

-

Prepare a solution of carbonic anhydrase in the Tris-sulfate buffer.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add 60 µL of 50 mM Tris-sulfate buffer.

-

Add 10 µL of the test compound solution at various concentrations (serial dilutions). For control wells, add 10 µL of DMSO. For positive control wells, add 10 µL of acetazolamide solution.

-

Add 10 µL of the carbonic anhydrase solution (e.g., 50 U) to each well.

-

Mix the contents and pre-incubate the plate at 25°C for 10 minutes.

-

-

Enzymatic Reaction and Measurement:

-

Read the initial absorbance of the plate at 348 nm (or the appropriate wavelength for p-nitrophenol).

-

Initiate the reaction by adding 20 µL of the pNPA substrate solution to each well, bringing the total volume to 100 µL.

-

Incubate the plate at 25°C for 30 minutes.

-

After incubation, read the final absorbance at 348 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Abs_test - Abs_initial_test) / (Abs_control - Abs_initial_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

This compound is a compound of significant interest due to its structural relationship to the well-established class of sulfonamide carbonic anhydrase inhibitors. While direct and extensive biological data for this specific molecule are limited in the current literature, its chemical architecture strongly suggests it functions as an inhibitor of carbonic anhydrases. The principles of sulfonamide-based CA inhibition and structure-activity relationships derived from closely related pyridine sulfonamides provide a robust framework for predicting its biological activity and potential for isoform selectivity.

Furthermore, its demonstrated utility as a chemical intermediate in the synthesis of targeted therapies, such as PI3Kα inhibitors, highlights its importance as a versatile scaffold in medicinal chemistry. Future research should focus on the direct biological evaluation of this compound, including the determination of its inhibitory potency and isoform selectivity profile against the full panel of human carbonic anhydrases. Such studies would definitively establish its therapeutic potential and could pave the way for its use as a lead compound in the development of novel drugs for a range of disorders, including glaucoma, epilepsy, and certain types of cancer.

References

Sources

- 1. This compound | C5H7N3O2S | CID 22313850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-AMINOPYRIDINE-5-SULFONIC ACID | 16250-08-1 [chemicalbook.com]

- 10. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Pyridine-Based Sulfonamides

Abstract

This in-depth technical guide charts the pivotal discovery and historical development of pyridine-based sulfonamides, a class of compounds that revolutionized the treatment of bacterial infections and laid the groundwork for modern antimicrobial chemotherapy. We will traverse the scientific journey from the initial breakthrough of Prontosil to the targeted synthesis and clinical application of sulfapyridine, the first commercially successful pyridine-based sulfonamide. This guide will provide researchers, scientists, and drug development professionals with a detailed exploration of the foundational synthetic chemistry, the critical structure-activity relationships that guided early drug design, and the mechanistic principles that defined a new paradigm in medicine. Furthermore, we will examine the evolution of this class of compounds, including the development of prodrugs for targeted gastrointestinal therapies, and the analytical techniques of the era that were crucial for their characterization.

The Genesis of a Revolution: From Dyes to Drugs

Prior to the 1930s, the medical community had limited options for treating systemic bacterial infections, with mortality rates for diseases like pneumonia and puerperal sepsis being alarmingly high. The landscape of medicine was irrevocably changed by the pioneering work of Gerhard Domagk at the I.G. Farbenindustrie in Germany.[1][2][3] Domagk, in his systematic search for antibacterial agents, investigated the properties of azo dyes. This research culminated in the 1932 discovery that a red dye named Prontosil rubrum could protect mice from lethal streptococcal infections.[2][4][5] This was a landmark achievement, demonstrating for the first time that a synthetic compound could effectively treat systemic bacterial infections.[2][6] For this discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1][6][7]

A crucial subsequent discovery was made in 1935 by a team at the Pasteur Institute in Paris, who found that Prontosil was, in fact, a prodrug.[4] In vivo, it is metabolized to the simpler, colorless, and active compound, p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[1][4] This revelation was a turning point, as it identified the core pharmacophore responsible for the antibacterial activity and opened the floodgates for synthetic chemists to create numerous derivatives with improved efficacy and safety profiles.

Caption: The metabolic activation of Prontosil to its active form, sulfanilamide.

The Advent of Sulfapyridine: A Targeted Approach

The discovery of sulfanilamide spurred a wave of research to synthesize derivatives with enhanced antibacterial activity and a better safety profile. A significant breakthrough in this endeavor came from the British pharmaceutical firm May & Baker Ltd. On November 2, 1937, chemist Montague Phillips, under the direction of Arthur Ewins, synthesized a new sulfonamide derivative incorporating a pyridine ring: 4-amino-N-pyridin-2-ylbenzenesulfonamide, which was given the laboratory designation M&B 693 and later named sulfapyridine.[7][8]

This was a pivotal moment as sulfapyridine demonstrated remarkable efficacy against pneumococcal infections, the primary cause of lobar pneumonia, which was a major cause of death at the time.[8] Clinical trials conducted in 1938 showed a dramatic reduction in mortality from pneumonia, cementing sulfapyridine's place in medical history.[8] Its success was so profound that it was hailed as a "miracle drug" and was famously used to treat Winston Churchill's bacterial pneumonia during World War II.[8][9]

Synthesis of Sulfapyridine: A Historical Protocol

The synthesis of sulfapyridine was a significant achievement in medicinal chemistry of the era. The primary route involved the condensation of 2-aminopyridine with p-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl protecting group.

Experimental Protocol: Synthesis of Sulfapyridine

-

Step 1: Acetanilide Protection. Acetanilide is treated with chlorosulfonic acid to produce p-acetylaminobenzenesulfonyl chloride. This step protects the amino group on the aniline ring, preventing it from reacting with the sulfonyl chloride functionality.

-

Step 2: Condensation. The synthesized p-acetylaminobenzenesulfonyl chloride is then reacted with 2-aminopyridine. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid that is formed as a byproduct.[10]

-

Step 3: Hydrolysis. The resulting N-acetylsulfapyridine is hydrolyzed, usually by heating with an aqueous acid or base, to remove the acetyl group and yield sulfapyridine.[3][11]

-

Purification. The crude sulfapyridine is then purified, often by recrystallization from a suitable solvent such as 90% acetone, to obtain the final product as a white or yellowish-white crystalline powder.[12]

Caption: The general synthetic pathway for sulfapyridine.

Mechanism of Action and Structure-Activity Relationships

The antibacterial action of sulfonamides, including sulfapyridine, is a classic example of competitive antagonism. Bacteria, unlike mammals, cannot utilize pre-formed folic acid and must synthesize it de novo. A crucial enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.

Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[12][13][14] By binding to the active site of the enzyme, they block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids. This ultimately halts bacterial growth and replication, leading to a bacteriostatic effect.[14]

Caption: The mechanism of action of sulfapyridine via competitive inhibition of DHPS.

The development of sulfapyridine and subsequent sulfonamides was guided by key structure-activity relationship (SAR) principles:

| Structural Feature | Importance for Antibacterial Activity |

| Para-amino group (-NH2) | Must be unsubstituted or have a substituent that can be cleaved in vivo to the free amine.[2] |

| Aromatic ring | The sulfonamide group must be in the para position relative to the amino group. |

| Sulfonamide group (-SO2NH-) | Essential for activity. |

| N1-substituent (Pyridine ring) | The nature of the heterocyclic substituent at the N1 position significantly influences the compound's potency, pharmacokinetic properties, and solubility. Electron-withdrawing heterocyclic substituents generally increase the acidity of the sulfonamide proton, leading to a pKa in the optimal range of 6.6-7.4 for antibacterial activity.[14] |

Analytical Characterization in the Pre-instrumental Era

In the 1930s and 1940s, the characterization of newly synthesized compounds like sulfapyridine relied on a combination of classical analytical techniques.

-

Melting Point Determination: This was a primary method for assessing the purity of the synthesized compound. A sharp and consistent melting point was indicative of a pure substance. The reported melting point for sulfapyridine is approximately 190-193 °C.[15]

-

Colorimetric Assays: The Bratton-Marshall method, developed in 1939, became a standard for the quantitative determination of sulfonamides in biological fluids.[3][12] This method involves the diazotization of the primary aromatic amine of the sulfonamide with sodium nitrite in an acidic medium, followed by a coupling reaction with N-(1-Naphthyl)ethylenediamine dihydrochloride to produce a stable, intensely colored azo dye.[1][4] The intensity of the color, measured with a colorimeter, is proportional to the concentration of the sulfonamide.

Experimental Protocol: Bratton-Marshall Assay

-

Protein Precipitation: A sample (e.g., blood, urine) is treated with trichloroacetic acid to precipitate proteins.

-

Diazotization: The protein-free filtrate is acidified with hydrochloric acid, and sodium nitrite is added to convert the sulfonamide's primary amino group into a diazonium salt.

-

Removal of Excess Nitrite: Ammonium sulfamate is added to quench any unreacted sodium nitrite.

-

Coupling Reaction: N-(1-Naphthyl)ethylenediamine dihydrochloride (the Bratton-Marshall reagent) is added. The diazonium salt couples with this reagent to form a colored azo compound.

-

Colorimetric Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 545 nm) and compared to a standard curve to determine the sulfonamide concentration.[4]

The Evolution of Pyridine-Based Sulfonamides and Their Decline in Systemic Use

While sulfapyridine was a groundbreaking therapeutic agent, it was not without its drawbacks. A significant issue was its relatively low solubility, particularly of its acetylated metabolite, in the acidic environment of the kidneys.[7] This could lead to crystalluria (the formation of crystals in the urine), causing renal blockage and damage.[16] Other side effects included nausea, vomiting, and in rare cases, agranulocytosis.[7][8]

These challenges spurred further research, leading to the development of sulfonamides with improved solubility and safety profiles, such as sulfathiazole and sulfadiazine. However, the discovery and mass production of penicillin during World War II marked a turning point. Penicillin was more potent and had a better safety profile, leading to a decline in the use of sulfonamides for systemic infections.

Despite this, the pyridine-sulfonamide scaffold found new life in the development of prodrugs for targeted gastrointestinal therapies.

-

Sulfasalazine: This compound links sulfapyridine to 5-aminosalicylic acid (5-ASA) via an azo bond.[17] It is poorly absorbed in the small intestine and is cleaved by bacterial azo reductases in the colon to release both sulfapyridine and 5-ASA.[17][18] 5-ASA has anti-inflammatory effects, making sulfasalazine a valuable treatment for inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[18]

-

Succinylsulfathiazole and Phthalylsulfathiazole: These are prodrugs of sulfathiazole, another active sulfonamide. The succinyl or phthalyl group renders the molecule poorly absorbable in the gastrointestinal tract.[6][19] In the colon, these groups are hydrolyzed by bacterial enzymes, releasing the active sulfathiazole locally to treat intestinal infections.[6][19][20]

Conclusion

The discovery of pyridine-based sulfonamides, spearheaded by the synthesis of sulfapyridine, represents a monumental achievement in the history of medicine. It was a direct outcome of a systematic, chemistry-driven approach to drug discovery that transformed the treatment of bacterial diseases. The journey from a simple dye to a life-saving medicine not only provided the first effective chemotherapeutic agents against systemic bacterial infections but also laid the fundamental principles of structure-activity relationships and mechanism-based drug design. While their use as systemic antibiotics has been largely superseded, the enduring legacy of pyridine-based sulfonamides is evident in their continued application in targeted therapies and as a testament to the power of medicinal chemistry to alleviate human suffering.

References

-

Comparison of four methods for the determination of sulphonamide concentrations in human plasma. (1988). Methods and Findings in Experimental and Clinical Pharmacology, 10(5), 331-336. [Link]

-

Practical Sulphonamides by Colorimetry. (n.d.). Scribd. [Link]

-

Sulfapyridine. (n.d.). Wikipedia. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. (2017). Talanta, 168, 125-132. [Link]

-

Phthalylsulfathiazole. (2026). Grokipedia. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical Chemistry Chemical Physics, 23(15), 9036-9052. [Link]

-

Spectrophotometric Method for Determination of Sulfamethoxazole in Pharmaceutical Preparations by Diazotization-Coupling Reaction. (2012). Journal of Pharmaceutical and Biomedical Analysis, 5(2), 123-128. [Link]

-

Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. (2021). Molecules, 26(20), 6147. [Link]

-

Sulfathiazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Sulfonamide Crystals: Introduction, Identification Features. (2025). Medical Notes. [Link]

-

Synthesis of Sulfapyridine metabolites. (n.d.). 7th International Electronic Conference on Synthetic Organic Chemistry. [Link]

-

Succinylsulfathiazole. (n.d.). ChemBK. [Link]

- Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material. (2016).

-

Preparation method of sulfasalazine. (n.d.). Patsnap Eureka. [Link]

-

What is the mechanism of Phthalylsulfathiazole? (2024). Patsnap Synapse. [Link]

-

Sulfasalazine. (n.d.). Wikipedia. [Link]

-

Synthesis of 2-aminopyridine substituted benzene sulphonamides. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 843-848. [Link]

-

What is Phthalylsulfathiazole used for? (2024). Patsnap Synapse. [Link]

-

Scheme 1 Synthesis of Sulfa-IL. (n.d.). ResearchGate. [Link]

-

Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. [Link]

-

Phthalylsulfathiazole. (n.d.). PubChem. [Link]

-

Structure-activity relationships between antibacterial activities and physicochemi-cal properties of sulfonamides. (1997). Journal of Veterinary Pharmacology and Therapeutics, 20(4), 276-283. [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2022). Molecules, 27(21), 7264. [Link]

-

Sulfasalazine. (2024). StatPearls - NCBI Bookshelf. [Link]

-

Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). Molecules, 29(3), 693. [Link]

- Sulfasalazine salt compositions and methods of use thereof. (n.d.).

- Sulfasalazine salts, production processes and uses. (n.d.).

-

Sulfapyridine. (n.d.). PubChem. [Link]

-

Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (2022). Bioorganic Chemistry, 128, 106093. [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Identification of Sulfa Drugs by Refractive Index Measurements at their Melting Points. (1945). Industrial & Engineering Chemistry Analytical Edition, 17(3), 151-152. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances, 11(26), 15982-15995. [Link]

-

Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2015). Molecules, 20(6), 11263-11275. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. chemimpex.com [chemimpex.com]

- 6. goldbio.com [goldbio.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity | Semantic Scholar [semanticscholar.org]

- 11. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]

- 12. Comparison of four methods for the determination of sulphonamide concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Succinylsulfathiazole modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfasalazine - Wikipedia [en.wikipedia.org]

- 18. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. What is the mechanism of Phthalylsulfathiazole? [synapse.patsnap.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

Introduction: The Versatility of the 5-Aminopyridine-2-sulfonamide Scaffold

An In-Depth Technical Guide to 5-Aminopyridine-2-sulfonamide Derivatives and Analogs for Drug Discovery Professionals

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs, from antibacterial agents to diuretics and anticancer therapies.[1][2][3] When incorporated into a heterocyclic ring system like pyridine, it gives rise to scaffolds with unique three-dimensional structures and electronic properties, making them privileged fragments for interacting with biological targets. The this compound core, in particular, has emerged as a versatile and promising scaffold in modern drug discovery.

This guide provides a technical overview of this compound derivatives, exploring their synthesis, diverse biological activities, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound derivatives typically begins with commercially available 2-aminopyridine or its substituted variants. A common and effective strategy involves a multi-step sequence that allows for diversification at key positions.

General Synthetic Workflow

The overall process can be visualized as a logical flow from starting materials to the final, diverse library of compounds.

Caption: General synthetic workflow for this compound analogs.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-3-sulfonamides

This protocol is adapted from a common method for creating derivatives based on a fused imidazo[1,2-a]pyridine core, which incorporates the foundational 2-aminopyridine structure.[4]

Step 1: Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine (1)

-

To a solution of 2-aminopyridine (0.1 mol) in a mixture of ethanol (50 mL) and water (30 mL), add p-bromo phenacyl bromide (0.1 mol) and magnesium oxide (0.01 mol).

-

Reflux the mixture for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling, extract the product with chloroform (25 mL).

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the resulting precipitate from 98% ethanol to yield the pure intermediate 1 .

-

Causality: Magnesium oxide acts as a base to facilitate the initial nucleophilic attack of the pyridine nitrogen onto the phenacyl bromide, followed by an intramolecular cyclization to form the fused imidazole ring.

-

Step 2: Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-sulfonyl chloride (2)

-

In a flask equipped with a dropping funnel, dissolve compound 1 (0.01 mol) in chloroform (10 mL).

-

Cool the solution to -5 °C in an ice-salt bath.

-

Add chlorosulfonic acid (6 mL) dropwise over one hour while maintaining the temperature and stirring.

-

Trustworthiness: The slow, dropwise addition of the highly reactive chlorosulfonic acid at low temperature is critical to control the exothermic reaction and prevent side product formation.

-

-

Continue stirring at room temperature for 15 hours.

-

Carefully pour the reaction mixture into ice/water to quench the excess chlorosulfonic acid and precipitate the product.

-

Filter the precipitate, wash with cold water, and dry at room temperature.

-

Recrystallize from 98% ethanol to obtain the sulfonyl chloride intermediate 2 .

Step 3: General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-sulfonamides (3)

-

Dissolve the sulfonyl chloride 2 (1 equivalent) in a suitable solvent such as pyridine or tetrahydrofuran.

-

Add the desired primary or secondary amine (1.2 equivalents).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final sulfonamide derivative 3 .

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold exhibit a remarkable breadth of biological activities, positioning them as valuable leads for multiple therapeutic areas.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5] Sulfonamide-containing molecules have shown significant promise as kinase inhibitors.[6]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth.[7] Several sulfonamide derivatives have been identified as potent VEGFR-2 inhibitors. For example, certain N-(substituted)-4-(thiazolo[4,5-b]quinoxalin-2(3H)-ylideneamino)-benzenesulfonamide derivatives showed inhibitory effects against VEGFR-2 with IC50 values as low as 61.04 nM.[7]

-